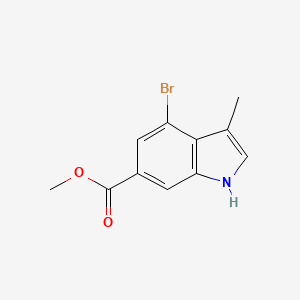
methyl 4-bromo-3-methyl-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-3-methyl-1H-indole-6-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the 4th position, a methyl group at the 3rd position, and a carboxylate ester group at the 6th position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-3-methyl-1H-indole-6-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method includes the bromination of 3-methylindole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The resulting bromoindole is then subjected to esterification using methanol and a suitable acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-3-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of indole-6-carboxylic acid derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products:
- Substituted indoles
- Indole-6-carboxylic acid derivatives
- Biaryl compounds
Scientific Research Applications
Chemistry: Methyl 4-bromo-3-methyl-1H-indole-6-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives with potential biological activities .
Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological applications such as antiviral, anticancer, and antimicrobial activities. They are studied for their ability to interact with biological targets and pathways .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also used in the synthesis of materials with specific properties for industrial applications .
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-methyl-1H-indole-6-carboxylate depends on its specific application. In biological systems, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The bromine atom and carboxylate group play crucial roles in binding interactions and modulating biological activity. The compound may inhibit enzyme activity, block receptor sites, or interfere with DNA replication, leading to its therapeutic effects .
Comparison with Similar Compounds
- Methyl 6-bromo-1H-indole-3-carboxylate
- 4-Bromo-1H-indole-6-carbonitrile
- 4-Bromo-6-methyl-1H-indole
Comparison: Methyl 4-bromo-3-methyl-1H-indole-6-carboxylate is unique due to the specific positions of the bromine, methyl, and carboxylate groups on the indole ring. This unique arrangement influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 4-bromo-3-methyl-1H-indole-6-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-6-5-13-9-4-7(11(14)15-2)3-8(12)10(6)9/h3-5,13H,1-2H3 |
InChI Key |
MUMNFBHWIQDZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C(=CC(=C2)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















